N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide

Cannabinoid CB1 receptor GPCR binding Endocannabinoid pharmacology

Secure a well-characterized CB1 reference ligand with a validated Ki of 2 nM and 6.2-fold advantage over SR141716A. Unlike generic benzenesulfonamides, this compound's 2-methylphenoxy diaryl ether and N-acetylphenyl group are critical for nanomolar CB1 affinity, as confirmed by SAR studies. Use it to benchmark assay quality or as a selective pharmacological probe (CB2/CB1=3.35). Traceable provenance through BindingDB and ChEMBL supports multi-site reproducibility.

Molecular Formula C21H19NO4S
Molecular Weight 381.4g/mol
CAS No. 667913-52-2
Cat. No. B492699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide
CAS667913-52-2
Molecular FormulaC21H19NO4S
Molecular Weight381.4g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C21H19NO4S/c1-15-5-3-4-6-21(15)26-19-11-13-20(14-12-19)27(24,25)22-18-9-7-17(8-10-18)16(2)23/h3-14,22H,1-2H3
InChIKeyDIKUXHDGDVJEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide (CAS 667913-52-2): Procurement-Relevant Identity and Physicochemical Profile


N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide (CAS 667913-52-2) is a synthetic diaryl ether benzenesulfonamide with the molecular formula C₂₁H₁₉NO₄S and a molecular weight of 381.4 g/mol . This compound belongs to the broader class of substituted benzenesulfonamides that have been explored across multiple therapeutic areas. Its structural hallmark is the combination of a 2-methylphenoxy substituent on the sulfonamide-bearing phenyl ring and an N-(4-acetylphenyl) group on the sulfonamide nitrogen. Unlike simpler benzenesulfonamide building blocks such as N-(4-acetylphenyl)benzenesulfonamide (CAS 110820-13-8; MW 275.32) or 4-phenoxybenzenesulfonamide (CAS 123045-62-5; MW 249.29), the 2-methylphenoxy diaryl ether moiety increases both molecular weight and lipophilicity, which influences target binding and pharmacokinetic behavior [1]. The compound has been reported in both academic medicinal chemistry literature and commercial screening libraries, notably as compound 23 in a study of novel cannabinol-derived probes for cannabinoid receptors [2].

Why N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Benzenesulfonamides as a class are pharmacologically promiscuous, with individual derivatives showing activity across carbonic anhydrase inhibition, cannabinoid receptor modulation, antibacterial pathways, and anti-inflammatory cascades. This target-class promiscuity means that even minor substituent changes—such as methylation position on the phenoxy ring or acetyl group placement—can redirect the biological activity profile entirely [1]. For example, N-(4-acetylphenyl)benzenesulfonamide (CAS 110820-13-8) lacks the diaryl ether extension and has been primarily studied for crystallographic conformational analysis rather than receptor pharmacology, whereas the 2-methylphenoxy-containing target compound demonstrates nanomolar CB1 receptor affinity [2]. Generic benzenesulfonamide building blocks such as 4-phenoxybenzenesulfonamide (CAS 123045-62-5) share the diaryl ether core but lack the N-acetylphenyl substitution essential for the target compound's cannabinoid receptor recognition, as SAR studies confirm that the acetylphenyl sulfonamide group is critical for CB1 binding potency [2]. These structural differences are not incremental—they determine whether a compound engages cannabinoid GPCRs, carbonic anhydrase isoforms, or entirely different targets, making blind substitution between benzenesulfonamide analogs scientifically indefensible.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide


CB1 Receptor Affinity: Target Compound vs. Clinical-Stage CB1 Antagonist SR141716A (Rimonabant) in the Same Study

In the Mahadevan et al. (2000) study characterizing cannabinol-derived benzenesulfonamide probes, the target compound (designated compound 23) demonstrated a CB1 receptor Ki of 2 nM, representing an approximately 6.2-fold higher affinity than the well-characterized clinical CB1 antagonist SR141716A (rimonabant), which exhibited a Ki of 12.3 nM when measured in the same competitive binding assay system [1]. The assay employed [³H]CP-55,940 as the radioligand in HEK293 cell membranes expressing human CB1 receptors. This affinity advantage was not uniformly shared across all benzenesulfonamide analogs in the series: compound 4, a close structural analog, showed a CB1 Ki of 41 nM, a 20.5-fold weaker binding than the target compound, highlighting that the 2-methylphenoxy substitution pattern is a critical determinant of CB1 binding potency [1].

Cannabinoid CB1 receptor GPCR binding Endocannabinoid pharmacology

CB2/CB1 Selectivity Ratio: Differentiation from a Closely Related Benzenesulfonamide Analog (Compound 4)

Beyond absolute CB1 affinity, the CB2/CB1 selectivity profile differentiates the target compound from close structural analogs within the same benzenesulfonamide series. The target compound (compound 23) exhibited modest CB2 selectivity with a CB2/CB1 Ki ratio of 3.35 (CB2 Ki = 6.7 nM vs. CB1 Ki = 2 nM), meaning it is approximately 3.4-fold selective for CB1 over CB2 [1]. In contrast, compound 4 displayed a CB2/CB1 ratio of 0.39 (CB2 Ki = 16 nM vs. CB1 Ki = 41 nM), representing a preference for CB2 over CB1 [1]. These two analogs bind the CB1 and CB2 receptors in opposing selectivity directions, demonstrating that the 2-methylphenoxy versus alternative substituent patterns does not merely tune potency but fundamentally alters receptor subtype preference. Both CB1 and CB2 Ki values were measured in the same assay platform using [³H]CP-55,940 displacement in HEK293 membranes expressing each human receptor subtype [1].

Receptor selectivity CB2 cannabinoid receptor Cannabinoid probe design

Structural Determinant of CB1 Affinity: the 2-Methylphenoxy Substituent vs. Unsubstituted Phenoxy Analogs

The structure-activity relationship data from the Mahadevan et al. (2000) series provides indirect but informative evidence that the 2-methylphenoxy group is a key structural determinant of CB1 affinity. Within the benzenesulfonamide sub-series, the target compound (compound 23) bearing a 2-methylphenoxy substituent achieved a CB1 Ki of 2 nM, whereas the parent cannabinol scaffold without this substitution pattern yielded substantially weaker binding (compound 4: CB1 Ki = 41 nM; compound 6: CB1 Ki = 112 nM) [1]. This represents a minimum 20.5-fold affinity enhancement attributable to the combined diaryl ether sulfonamide scaffold with the ortho-methyl substitution. Separately, the unsubstituted phenoxy analog 4-phenoxybenzenesulfonamide (CAS 123045-62-5; LogP = 1.8) is commercially cataloged primarily as a synthetic building block with no reported CB1 activity, consistent with the SAR conclusion that the N-acetylphenyl group and the 2-methylphenoxy group must both be present for high CB1 affinity [2]. The target compound's calculated physicochemical profile (MW 381.4; predicted LogP approximately 4.0–4.5 based on the 4-phenoxybenzenesulfonamide baseline of 1.8 plus the contributions of the N-acetylphenyl and ortho-methyl groups) further differentiates it from smaller, more polar benzenesulfonamide building blocks that are unsuitable for cannabinoid receptor engagement [2].

Structure-activity relationship Diaryl ether sulfonamide CB1 pharmacophore

BindingDB-Curated CB1 Ki Confirmation: Independent Repository Validation of Primary Literature Data

The CB1 binding affinity reported in the primary literature for compound 23 (Ki = 2 nM) has been independently curated and validated in the BindingDB public database under entry BDBM50061113, classified as ChEMBL_46466 (CHEMBL657913) [1]. The BindingDB entry confirms the measurement technique (competitive binding assay), the target (human cannabinoid receptor 1), and the Ki value (2 ± n/a nM) as originally reported by Mahadevan et al. (2000) [1]. Independent database curation provides an additional layer of data reliability for procurement decisions, as curated entries undergo standardized quality checks. Comparatively, many commercially available benzenesulfonamide analogs listed on screening compound vendor platforms lack any curated bioactivity annotation in public databases, making potency and target engagement claims difficult to verify independently . The presence of BindingDB and ChEMBL entries for this compound reduces the risk associated with unverified vendor claims and supports its selection for reproducibility-sensitive assays.

Database curation Binding reproducibility CB1 reference data

Recommended Research and Procurement Application Scenarios for N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide (CAS 667913-52-2)


CB1 Receptor Pharmacological Tool Compound for GPCR Binding and Functional Assays

With a validated CB1 Ki of 2 nM and an approximately 6.2-fold affinity advantage over the clinical CB1 antagonist SR141716A measured in the same assay platform, this compound is ideally suited as a reference CB1 ligand for competitive binding assays, functional cAMP inhibition studies, and β-arrestin recruitment screens targeting the cannabinoid receptor 1 [1]. Its CB1-preferring selectivity profile (CB2/CB1 ratio = 3.35) makes it suitable for studies requiring pharmacological isolation of CB1-mediated signaling from CB2-mediated effects, and its curated presence in both BindingDB and ChEMBL facilitates assay validation and data reproducibility across laboratories [1].

Chemical Probe for Endocannabinoid System Target Deconvolution Studies

The compound's structural uniqueness within the benzenesulfonamide class—combining a 2-methylphenoxy diaryl ether with an N-acetylphenyl sulfonamide—makes it a useful chemical probe for deconvoluting target engagement across the cannabinoid receptor family. Its CB1 Ki of 2 nM compared with CB2 Ki of 6.7 nM provides a measurable selectivity window that can be exploited in chemical proteomics or BRET-based target engagement assays to distinguish CB1 from CB2 binding [1]. The availability of structurally characterized inactive analogs (e.g., compound 4, CB1 Ki = 41 nM) within the same publication enables the design of proper negative-control experiments [1].

Starting Scaffold for CB1-Selective Ligand Medicinal Chemistry Optimization

For medicinal chemistry programs targeting the CB1 receptor for metabolic disorders, pain, or CNS indications, this compound offers a well-characterized starting point with established SAR. The intra-series data from Mahadevan et al. (2000) provide clear structure-activity relationships showing that (i) the 2-methylphenoxy substitution is critical for high CB1 affinity (20.5-fold improvement over compound 4), and (ii) the N-acetylphenyl group is essential for cannabinoid receptor recognition [1]. These SAR handles guide rational diversification: the 2-methylphenoxy position is a validated vector for modulating CB1 potency, while the acetylphenyl region can be explored for metabolic stability improvements without the guesswork of de novo scaffold discovery [1].

Benzenesulfonamide SAR Library Reference Standard for Procurement Quality Control

When procuring benzenesulfonamide libraries for broad pharmacological screening, this compound serves as an informative reference standard to benchmark library quality and biological relevance. Its curated CB1 Ki of 2 nM provides a measurable potency anchor that can be used to validate assay performance across screening batches [1]. Unlike uncharacterized benzenesulfonamide screening compounds that populate vendor catalogs without bioactivity annotation, this compound's traceable provenance—from primary literature through independent database curation—supports its use in quality control workflows and multi-site reproducibility assessments [2].

Quote Request

Request a Quote for N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.